Ticabesone propionate

Description

Structure

3D Structure

Properties

IUPAC Name |

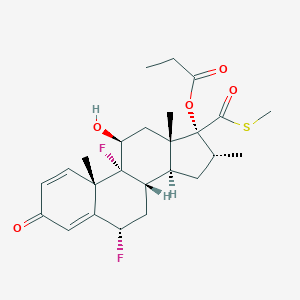

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXCUKXWTNOXTD-CENSZEJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73205-13-7 |

Source

|

| Record name | Ticabesone propionate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticason S-Methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICABESONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ticabesone Propionate: A Technical Guide to its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ticabesone propionate is a synthetic fluorinated corticosteroid developed for its potential anti-inflammatory and immunosuppressive properties.[1] As a member of the glucocorticoid class, its mechanism of action is mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that governs the expression of a wide array of genes. This guide provides an in-depth technical overview of the molecular signaling pathways engaged by ticabesone propionate, from initial receptor binding to the downstream genomic effects that culminate in its therapeutic actions. Drawing parallels with well-characterized glucocorticoids like fluticasone propionate, this document elucidates the core principles of transactivation and transrepression. Furthermore, it details the established experimental methodologies crucial for characterizing the pharmacodynamic profile of glucocorticoid receptor agonists, offering a framework for future research and development.

Introduction to Ticabesone Propionate and the Glucocorticoid Receptor

Ticabesone propionate is a synthetic glucocorticoid characterized by a pregnane backbone with fluorine substitutions, a structural feature common to many potent corticosteroids.[1] These modifications are designed to enhance its affinity for the glucocorticoid receptor and improve its pharmacokinetic profile. The therapeutic effects of ticabesone propionate, like all glucocorticoids, are contingent upon its interaction with the glucocorticoid receptor (GR).[2][3]

The GR is a member of the nuclear receptor superfamily and is ubiquitously expressed in almost every cell of the body.[2][3] It is a modular protein comprising three key domains:

-

N-terminal Domain (NTD): Involved in transcriptional activation.

-

DNA-Binding Domain (DBD): A highly conserved region with two zinc finger motifs that recognize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[2][3]

-

Ligand-Binding Domain (LBD): Located at the C-terminus, this domain binds to glucocorticoids like ticabesone propionate.[2][3]

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a conformation ready for ligand binding.[3][4]

The Core Mechanism: Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid ligand such as ticabesone propionate to the LBD of the GR initiates a cascade of molecular events that ultimately alters gene expression. This process can be broadly divided into cytoplasmic and nuclear phases.

Cytoplasmic Events: Receptor Activation and Nuclear Translocation

-

Ligand Binding: Ticabesone propionate, being a lipophilic molecule, diffuses across the cell membrane and binds to the LBD of the cytoplasmic GR.[5]

-

Conformational Change and Chaperone Dissociation: This binding induces a conformational change in the GR, leading to the dissociation of the associated heat shock proteins and other chaperones.[3][4]

-

Nuclear Translocation: The activated GR-ligand complex exposes a nuclear localization sequence, facilitating its translocation from the cytoplasm into the nucleus through the nuclear pore complex.[3][4]

The following diagram illustrates the initial cytoplasmic phase of GR activation.

Caption: Cytoplasmic activation and nuclear translocation of the Glucocorticoid Receptor.

Nuclear Events: Modulation of Gene Expression

Once inside the nucleus, the activated GR dimerizes and exerts its effects on gene transcription primarily through two genomic mechanisms: transactivation and transrepression .[2][3][6]

In this mechanism, GR homodimers bind directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding recruits coactivator proteins and the general transcription machinery, leading to an increase in the transcription of genes with anti-inflammatory properties. Examples of genes upregulated by glucocorticoids include those encoding for:

-

Annexin A1 (lipocortin-1)

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1)

-

Inhibitor of NF-κB (IκBα)

This transactivation pathway is responsible for some of the therapeutic effects of glucocorticoids. However, it is also associated with many of their adverse effects.[7]

Transrepression is considered the primary mechanism for the anti-inflammatory and immunosuppressive effects of glucocorticoids.[7][8] This process does not involve direct binding of the GR to DNA. Instead, the activated GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as:

-

Nuclear Factor-kappa B (NF-κB): A key regulator of immune and inflammatory responses.[9]

-

Activator Protein-1 (AP-1): Involved in cellular proliferation, differentiation, and apoptosis.

By tethering to these transcription factors, the GR prevents them from binding to their respective DNA response elements and activating the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] This interference is a critical component of the anti-inflammatory action of ticabesone propionate.[1] The dissociation of transactivation from transrepression is a key goal in the development of selective glucocorticoid receptor agonists (SEGRAs) to minimize side effects while retaining anti-inflammatory efficacy.[7]

The following diagram depicts the dual mechanisms of transactivation and transrepression in the nucleus.

Caption: Nuclear mechanisms of GR-mediated transactivation and transrepression.

Expected Pharmacodynamic Profile of Ticabesone Propionate

While specific quantitative data for ticabesone propionate is not widely available, its classification as a potent synthetic glucocorticoid allows for inferences based on well-studied analogues like fluticasone propionate.

Glucocorticoid Receptor Binding Affinity

The potency of a glucocorticoid is closely related to its binding affinity for the GR. Fluorinated corticosteroids are known to exhibit high affinity. For instance, fluticasone propionate has a very high affinity for the human glucocorticoid receptor, with a low dissociation constant (Kd).[10][11] This high affinity often translates to a longer duration of action at the receptor level.[9][12] It is anticipated that ticabesone propionate would also demonstrate high binding affinity.

| Compound | Kd (nM) | Relative Binding Affinity (vs. Dexamethasone=100) |

| Dexamethasone | 5.7 - 9.36 | 100 |

| Fluticasone Propionate | 0.5 | 1910 |

| Budesonide | 1.32 | 855 |

| Data compiled from multiple sources for comparative purposes.[13] |

Anti-Inflammatory and Immunosuppressive Effects

Through the mechanisms of transactivation and transrepression, ticabesone propionate is expected to exert a broad range of anti-inflammatory and immunosuppressive effects, including:

-

Inhibition of Inflammatory Cell Infiltration: By downregulating adhesion molecules and chemokines, glucocorticoids reduce the migration of neutrophils, eosinophils, and monocytes to sites of inflammation.[14]

-

Suppression of Inflammatory Mediators: The synthesis and release of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), prostaglandins, and leukotrienes are inhibited.[15]

-

Induction of Apoptosis: Glucocorticoids can induce programmed cell death (apoptosis) in various immune cells, including eosinophils and T-lymphocytes.[15][16]

-

Reduced Vascular Permeability: They decrease capillary permeability, leading to reduced edema.[15]

Methodologies for Characterizing Glucocorticoid Receptor Agonists

A comprehensive evaluation of a novel GR agonist like ticabesone propionate involves a suite of in vitro and in vivo assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and inhibitory constant (Ki) of ticabesone propionate for the glucocorticoid receptor.

Principle: This competitive binding assay measures the ability of the unlabeled test compound (ticabesone propionate) to displace a radiolabeled GR ligand (e.g., [³H]-dexamethasone) from the receptor.

Step-by-Step Methodology:

-

Preparation of Receptor Source: Utilize cell lysates from a cell line overexpressing the human glucocorticoid receptor (e.g., HEK293 cells) or purified recombinant human GR.[8]

-

Incubation: In a multi-well plate, incubate the receptor source with a fixed concentration of [³H]-dexamethasone and varying concentrations of unlabeled ticabesone propionate.

-

Equilibrium: Allow the binding reaction to reach equilibrium, typically by incubating for a specified time at 4°C.[8]

-

Separation: Separate the receptor-bound radioligand from the free radioligand using a filter-based method (e.g., vacuum filtration through glass fiber filters).

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of ticabesone propionate that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[8]

Caption: Workflow for a competitive radioligand binding assay.

Reporter Gene Assays

Objective: To functionally assess the ability of ticabesone propionate to induce GR-mediated transactivation and transrepression.

Principle: These assays use a reporter gene (e.g., luciferase) under the control of specific response elements.

-

Cell Transfection: Transfect a suitable cell line (e.g., A549 or HEK293) with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a promoter with multiple GREs.[2][3]

-

Compound Treatment: Treat the transfected cells with varying concentrations of ticabesone propionate.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity, which is proportional to the level of transactivation.[2]

-

Cell Transfection: Co-transfect cells with a GR expression plasmid and a luciferase reporter plasmid driven by a promoter containing NF-κB response elements.

-

Stimulation and Treatment: Treat the cells with an inflammatory stimulus (e.g., TNF-α or IL-1β) to activate NF-κB, in the presence or absence of varying concentrations of ticabesone propionate.[1][15]

-

Incubation and Measurement: After incubation, measure luciferase activity. A decrease in luciferase signal in the presence of ticabesone propionate indicates transrepression of NF-κB activity.[9]

In Vitro Anti-Inflammatory Assay (Cytokine Release)

Objective: To measure the inhibitory effect of ticabesone propionate on the production of pro-inflammatory cytokines from immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce the release of cytokines. The ability of the test compound to suppress this release is quantified.[5][6]

Step-by-Step Methodology:

-

Cell Culture: Culture PBMCs or THP-1 cells in appropriate medium.

-

Pre-treatment: Pre-incubate the cells with various concentrations of ticabesone propionate for a short period (e.g., 1-2 hours).

-

Stimulation: Add LPS to the cell cultures to stimulate cytokine production. Include appropriate positive (LPS alone) and negative (vehicle) controls.

-

Incubation: Incubate the cells for a specified duration (e.g., 4-24 hours) to allow for cytokine secretion.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of ticabesone propionate and determine the IC50 value.

Conclusion

Ticabesone propionate, as a synthetic glucocorticoid, is presumed to exert its anti-inflammatory and immunosuppressive effects through the classical glucocorticoid receptor signaling pathway. Its mechanism of action involves binding to the cytoplasmic GR, translocation of the activated complex to the nucleus, and subsequent modulation of gene expression via transactivation and transrepression. The primary therapeutic benefits are attributed to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, leading to a broad suppression of the inflammatory cascade. A thorough characterization of its pharmacodynamic profile, including receptor binding affinity and functional activity in transactivation, transrepression, and cytokine release assays, is essential for its development as a potential therapeutic agent.

References

-

New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers. [Link]

-

Measurement of anti-inflammatory effects of glucocorticoids on human keratinocytes in vitro. Comparison of normal human keratinocytes with the keratinocyte cell line HaCaT. PubMed. [Link]

-

The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PubMed Central. [Link]

-

Glucocorticoid receptor signaling in health and disease. PubMed Central. [Link]

-

Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology. PMC - NIH. [Link]

-

The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. PMC - NIH. [Link]

-

Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PubMed. [Link]

-

The binding capacity and the affinity of GR. Kd value (A) and max... ResearchGate. [Link]

-

Ticabesone. Grokipedia. [Link]

-

Development of fluticasone propionate and comparison with other inhaled corticosteroids. PubMed. [Link]

-

Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. PubMed. [Link]

-

Fluticasone propionate--an update on preclinical and clinical experience. PubMed. [Link]

-

Dual Mechanism Mediates Repression of NF-κB Activity by Glucocorticoids. Molecular Endocrinology. [Link]

-

Characterization of Mechanisms Involved in Transrepression of NF-kB by Activated Glucocorticoid Receptors. Journal of Virology. [Link]

-

What is the mechanism of Fluticasone Propionate?. Patsnap Synapse. [Link]

-

Glucocorticoids: binding affinity and lipophilicity. PubMed. [Link]

-

Fluticasone propionate protects against ozone-induced airway inflammation and modified immune cell activation markers in healthy volunteers. PubMed. [Link]

-

Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. PubMed. [Link]

-

What is the mechanism of action (MOA) of Flonase (fluticasone propionate)?. Dr.Oracle. [Link]

-

Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. PNAS. [Link]

-

IκBα-independent downregulation of NF-κB activity by glucocorticoid receptor. CORE. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. criver.com [criver.com]

- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. innoprot.com [innoprot.com]

- 11. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]

- 12. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

An In-Depth Technical Guide to Ticabesone Propionate: Chemical Structure and Synthesis

This guide provides a comprehensive technical overview of ticabesone propionate, a synthetic glucocorticoid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular architecture and synthesis. This document delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Introduction to Ticabesone Propionate

Ticabesone propionate is a synthetic corticosteroid that has been investigated for its potent anti-inflammatory and immunosuppressive properties.[1] It belongs to the class of fluorinated glucocorticoids, which are designed to enhance therapeutic efficacy.[1] Although not a marketed drug, ticabesone propionate is relevant in research contexts, particularly for potential applications in treating immunoinflammatory disorders.[1] It is also recognized as an impurity in the synthesis of fluticasone, another prominent corticosteroid.[2][3] Understanding its structure and synthesis is crucial for quality control in pharmaceutical manufacturing and for the development of new therapeutic agents.

Chemical Structure and Properties

The molecular identity of ticabesone propionate is defined by its systematic IUPAC name: S-methyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate.[4] This name precisely describes the intricate stereochemistry and functional groups attached to the core androstane steroid skeleton.

Key Structural Features:

-

Androstane Core: A four-ring steroid structure that forms the backbone of the molecule.

-

Fluorination: The presence of fluorine atoms at the 6α and 9α positions significantly enhances glucocorticoid receptor affinity and anti-inflammatory potency.

-

Propionyloxy Group: An ester group at the 17α position, which modulates the lipophilicity and pharmacokinetic profile of the compound.

-

Carbothioate Group: A thioester group at the 17β position, a distinguishing feature of this class of corticosteroids.

-

Methyl Group: A methyl group at the 16α position helps to minimize mineralocorticoid side effects.

| Property | Value | Source |

| CAS Number | 73205-13-7 | [5] |

| Molecular Formula | C25H32F2O5S | [5] |

| Molecular Weight | 482.58 g/mol | [5] |

| Accurate Mass | 482.1939 | [4][6] |

The three-dimensional arrangement of these functional groups is critical to the molecule's ability to bind with high affinity to the glucocorticoid receptor, thereby initiating a cascade of genomic and non-genomic effects that lead to the suppression of inflammation.[7][8]

Caption: 2D representation of Ticabesone Propionate.

Synthesis of Ticabesone Propionate

The synthesis of complex corticosteroids like ticabesone propionate is a multi-step process that requires precise control over stereochemistry. While specific proprietary details of the industrial synthesis are not fully disclosed in public literature, a plausible synthetic pathway can be constructed based on established methods for corticosteroid synthesis and related patent literature.

The general strategy involves the modification of a readily available steroid precursor. The synthesis of structurally similar corticosteroids, such as fluticasone propionate, provides a strong basis for elucidating the synthesis of ticabesone propionate. The key transformations typically include fluorination, introduction of the 16α-methyl group, and esterification at the 17α and 17β positions.

A Generalized Synthetic Workflow:

-

Starting Material Selection: The synthesis would likely begin with a commercially available steroid intermediate, such as a derivative of hydrocortisone or dexamethasone.[9]

-

Introduction of Fluorine: Fluorination at the 6α and 9α positions is a critical step to enhance potency. This is often achieved using electrophilic fluorinating agents.

-

Formation of the 16α-Methyl Group: The introduction of the 16α-methyl group can be accomplished through various methods, including conjugate addition to a 16-dehydro precursor.

-

Esterification at C17: The formation of the propionyloxy and carbothioate esters at the 17-position is a key final step. This can be a challenging transformation due to steric hindrance.

-

The 17α-propionyloxy group is typically introduced by reacting the 17α-hydroxyl group with propionyl chloride or propionic anhydride.

-

The 17β-carbothioate group is formed by a sequence of reactions that first activate the C17 position, followed by displacement with a sulfur nucleophile.

-

Expert Insights into Synthetic Causality:

The choice of reagents and reaction conditions is paramount to achieving high yields and purity. For instance, the use of specific bases and solvents can influence the stereochemical outcome of the fluorination and methylation steps. The order of the synthetic steps is also crucial to avoid unwanted side reactions and to ensure that the desired functional groups are introduced efficiently.

Caption: Generalized synthetic workflow for Ticabesone Propionate.

Protocol for Synthesis and Self-Validation

While a detailed, validated protocol for the synthesis of ticabesone propionate is not publicly available, a representative experimental procedure can be outlined based on analogous transformations in steroid chemistry. Each step would require rigorous in-process controls and characterization of intermediates to ensure the integrity of the synthesis.

Exemplary Protocol Step: 17α-Esterification

-

Dissolution: The 17α-hydroxy steroid intermediate is dissolved in an aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).

-

Base Addition: A non-nucleophilic base (e.g., pyridine or triethylamine) is added to the solution to act as an acid scavenger.

-

Acylation: Propionyl chloride is added dropwise to the cooled reaction mixture. The temperature is carefully controlled to prevent side reactions.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 17α-propionyloxy intermediate.

Self-Validating System:

The trustworthiness of this protocol is established through a system of self-validation at each stage:

-

Spectroscopic Confirmation: The structure of each intermediate and the final product must be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS).

-

Purity Analysis: The purity of the final compound is determined by HPLC, typically aiming for >98% purity.

-

Chiral Purity: The stereochemical integrity of the molecule is confirmed using chiral chromatography or by comparing the optical rotation to a reference standard.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H NMR | Confirms the presence and connectivity of protons. | Characteristic shifts for the steroid backbone, methyl, and propionyl groups. |

| ¹³C NMR | Confirms the carbon skeleton. | Resonances corresponding to all 25 carbon atoms. |

| ¹⁹F NMR | Confirms the presence and environment of fluorine atoms. | Signals for the 6α and 9α fluorine atoms. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of ticabesone propionate. |

| HPLC | Assesses purity. | A single major peak indicating a high degree of purity. |

Conclusion

Ticabesone propionate serves as an important case study in the design and synthesis of potent, fluorinated corticosteroids. Its complex chemical structure, characterized by multiple stereocenters and diverse functional groups, presents significant synthetic challenges. The elucidation of its structure and a plausible synthetic pathway, guided by principles of modern organic synthesis and analogy to related compounds, provides valuable insights for medicinal chemists and drug development professionals. The rigorous analytical validation at each step of the synthesis is essential to ensure the identity, purity, and quality of the final compound, upholding the principles of scientific integrity.

References

- Grokipedia. Ticabesone.

-

National Center for Biotechnology Information. Ticabesone. PubChem Compound Summary for CID 23254171. [Link]

-

SynThink. Fluticasone Propionate Impurities. [Link]

-

American Chemical Society. Synthesis of ester derivative of steroid, its spectroscopic characterisation, and in silico analysis. ACS Fall 2025. [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. [Link]

-

ARJ. Synthesis of New Ester Derivatives of Dexamethasone & Prednisolone as Possible Prodrugs. [Link]

- Google Patents.

-

IntechOpen. Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. [Link]

-

Patsnap Synapse. What is the mechanism of Fluticasone Propionate?. [Link]

-

Dr.Oracle. What is the mechanism of action (MOA) of Flonase (fluticasone propionate)?. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Ticabesone Propionate | 73205-13-7 [chemicalbook.com]

- 4. Ticabesone Propionate | TRC-T437600-100MG | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Ticabesone Propionate | TRC-T437600-100MG | LGC Standards [lgcstandards.com]

- 7. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

The Pharmacological Profile of Ticabesone Propionate: A Technical Guide

Disclaimer: Information regarding Ticabesone Propionate is limited in publicly available scientific literature. This guide utilizes the well-characterized pharmacological profile of a closely related and structurally similar synthetic glucocorticoid, Fluticasone Propionate, as a representative model to provide a comprehensive technical overview for research and drug development professionals.

Introduction

Ticabesone propionate is a synthetic corticosteroid developed for its potential anti-inflammatory and immunosuppressive properties.[1] As a member of the glucocorticoid class, its mechanism of action is centered on the modulation of the glucocorticoid receptor (GR), a key regulator of cellular processes involved in inflammation, immunity, and metabolism.[2] This guide provides an in-depth exploration of the pharmacological profile of Ticabesone Propionate, leveraging the extensive data available for Fluticasone Propionate to elucidate its likely molecular interactions, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize such compounds.

Part 1: Molecular Mechanism of Action

The primary mechanism of action for Ticabesone Propionate, like other glucocorticoids, involves its interaction with the intracellular glucocorticoid receptor.[2] This interaction initiates a cascade of events that ultimately leads to the modulation of gene expression, resulting in potent anti-inflammatory effects.

Glucocorticoid Receptor Signaling Pathway

Upon entering the cell, Ticabesone Propionate binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its dissociation from a complex of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it can modulate gene expression through two primary genomic pathways: transactivation and transrepression.[2]

-

Transactivation: The GR-ligand complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory proteins.[2]

-

Transrepression: The GR-ligand complex can also interfere with the function of pro-inflammatory transcription factors, such as NF-κB and AP-1. By binding to these factors, the GR prevents them from activating the transcription of pro-inflammatory genes.[3]

In addition to these genomic effects, glucocorticoids can also exert rapid, non-genomic effects through interactions with cell membranes and secondary messenger systems.[2]

Figure 1: Simplified signaling pathway of Ticabesone Propionate via the Glucocorticoid Receptor.

Part 2: Pharmacokinetics

The pharmacokinetic profile of a topically or locally acting glucocorticoid is critical to its therapeutic index, balancing local efficacy with minimal systemic exposure. The data for Fluticasone Propionate suggests a profile optimized for local action.

Absorption, Distribution, Metabolism, and Excretion

When administered via inhalation, a significant portion of the dose is deposited in the lungs, with the remainder being swallowed.[1] The oral bioavailability of Fluticasone Propionate is very low (less than 1%) due to extensive first-pass metabolism in the liver.[4] Systemic absorption primarily occurs from the lungs.[1]

Fluticasone Propionate is highly protein-bound in the plasma (approximately 99%).[5] It is rapidly cleared from the systemic circulation, primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver to an inactive carboxylic acid metabolite.[6] Excretion is mainly through the feces.[6]

| Parameter | Value (Fluticasone Propionate) | Reference |

| Oral Bioavailability | < 1% | [4] |

| Systemic Bioavailability (inhaled) | ~10-21% (device and patient population dependent) | [7][8] |

| Plasma Protein Binding | ~99% | [5] |

| Metabolism | Hepatic (CYP3A4) | [6] |

| Primary Metabolite | Inactive 17-carboxylic acid derivative | [9] |

| Elimination Half-life | ~8 hours | [6] |

Table 1: Summary of Pharmacokinetic Parameters for Fluticasone Propionate.

Part 3: Pharmacodynamics

The pharmacodynamic effects of Ticabesone Propionate are a direct consequence of its interaction with the glucocorticoid receptor, leading to a broad range of anti-inflammatory actions.

Anti-inflammatory Effects

As a potent glucocorticoid, Ticabesone Propionate is expected to exhibit a wide array of anti-inflammatory effects, including:

-

Inhibition of Inflammatory Cell Infiltration: Reduces the recruitment and activation of inflammatory cells such as eosinophils, T-lymphocytes, and mast cells at the site of inflammation.[5][10]

-

Suppression of Pro-inflammatory Mediators: Decreases the production and release of various pro-inflammatory cytokines, chemokines, and other mediators like histamine and leukotrienes.[6][9]

-

Reduction of Mucosal Edema: Exerts vasoconstrictive effects, leading to a decrease in vascular permeability and edema.[9][11]

The potency of these effects can be quantified using various in vitro and in vivo models.

Part 4: Experimental Protocols for Pharmacological Characterization

A thorough understanding of the pharmacological profile of a compound like Ticabesone Propionate requires a suite of well-defined experimental assays. The following protocols are standard in the field for characterizing glucocorticoids.

Glucocorticoid Receptor Binding Affinity Assay

This assay determines the affinity of the test compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Receptor Source: Utilize a cell line engineered to overexpress the human glucocorticoid receptor (e.g., HEK293 cells). Prepare a cell lysate containing the receptor.

-

Competitive Binding: Incubate the cell lysate with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of the test compound (Ticabesone Propionate).

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[12]

Figure 2: Workflow for a Glucocorticoid Receptor Binding Affinity Assay.

Transactivation and Transrepression Assays

These cell-based reporter gene assays are used to assess the functional activity of the compound in mediating the two major genomic pathways of the glucocorticoid receptor.

Methodology for Transactivation Assay:

-

Cell Culture and Transfection: Use a suitable cell line (e.g., A549 cells) and transiently transfect them with a reporter plasmid containing a GRE-driven promoter linked to a reporter gene (e.g., luciferase).

-

Compound Treatment: Treat the transfected cells with varying concentrations of Ticabesone Propionate.

-

Cell Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).

-

Data Analysis: Plot the reporter gene activity against the compound concentration to generate a dose-response curve and determine the EC50 value.[13]

Methodology for Transrepression Assay:

-

Cell Culture and Transfection: Co-transfect cells with a reporter plasmid containing a promoter responsive to a pro-inflammatory transcription factor (e.g., NF-κB) and a plasmid expressing the glucocorticoid receptor.

-

Stimulation and Compound Treatment: Treat the cells with an inflammatory stimulus (e.g., TNF-α or IL-1β) in the presence of varying concentrations of Ticabesone Propionate.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity.

-

Data Analysis: Determine the ability of the compound to inhibit the inflammation-induced reporter gene expression and calculate the IC50 value.[14]

Part 5: Clinical Considerations

While no clinical trial data is available for Ticabesone Propionate, the extensive clinical experience with Fluticasone Propionate provides valuable insights into the potential therapeutic applications and safety profile.

Therapeutic Indications

Given its potent anti-inflammatory properties, Ticabesone Propionate would likely be investigated for the treatment of inflammatory conditions such as:

Safety Profile

The safety of a locally acting glucocorticoid is largely dependent on its systemic bioavailability. The favorable pharmacokinetic profile of Fluticasone Propionate, characterized by low oral bioavailability and rapid systemic clearance, contributes to a low incidence of systemic side effects at therapeutic doses.[9] It is anticipated that Ticabesone Propionate would be developed with a similar emphasis on maximizing local efficacy while minimizing systemic exposure.

Conclusion

Ticabesone Propionate, as a synthetic glucocorticoid, is expected to possess a pharmacological profile characterized by potent, receptor-mediated anti-inflammatory activity. By leveraging the comprehensive data available for the structurally and functionally similar compound, Fluticasone Propionate, this guide provides a foundational understanding of its likely mechanism of action, pharmacokinetic and pharmacodynamic properties, and the standard experimental approaches for its characterization. Further preclinical and clinical studies on Ticabesone Propionate are necessary to fully elucidate its unique pharmacological profile and therapeutic potential.

References

-

Dr.Oracle. (2025, July 21). What is the mechanism of action (MOA) of Flonase (fluticasone propionate)? Retrieved from Dr.Oracle. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fluticasone Propionate? Retrieved from Patsnap Synapse. [Link]

-

Falcoz, C., et al. (1999). Pharmacokinetics of fluticasone propionate inhaled via the Diskhaler and Diskus powder devices in healthy volunteers. Clinical Pharmacokinetics, 37(4), 333-341. [Link]

-

Williamson, E. J., et al. (2004). Pharmacokinetics and systemic effects of inhaled fluticasone propionate in chronic obstructive pulmonary disease. British Journal of Clinical Pharmacology, 58(1), 1-8. [Link]

-

Lipworth, B. J., et al. (2001). Comparison of pharmacokinetics and systemic effects of inhaled fluticasone propionate in patients with asthma and healthy volunteers: a randomised crossover study. The Lancet, 357(9266), 1393-1398. [Link]

-

TechnoPharmaSphere. (2025, January 10). Fluticasone Propionate: Structure, Properties, Pharmacology, and Safety. Retrieved from TechnoPharmaSphere. [Link]

-

Thorsson, L., et al. (2001). Pharmacokinetics and systemic activity of fluticasone via Diskus® and pMDI, and of budesonide via Turbuhaler®. British Journal of Clinical Pharmacology, 52(5), 529-538. [Link]

-

Williamson, E. J., et al. (2004). Pharmacokinetics and systemic effects of inhaled fluticasone propionate in chronic obstructive pulmonary disease. British Journal of Clinical Pharmacology, 58(1), 1-8. [Link]

-

Johnson, M. (1995). The anti-inflammatory profile of fluticasone propionate. Allergy, 50 Suppl 25, 11-14. [Link]

-

Consensus Academic Search Engine. (n.d.). Fluticasone Propionate Clinical Studies. Retrieved from Consensus. [Link]

-

Consensus Academic Search Engine. (n.d.). Fluticasone Propionate Clinical Studies. Retrieved from Consensus. [Link]

-

Johnson, M. (1998). Fluticasone propionate--an update on preclinical and clinical experience. Respiratory Medicine, 92 Suppl A, 3-10. [Link]

-

Drugs.com. (2025, August 17). Fluticasone: Package Insert / Prescribing Information. Retrieved from Drugs.com. [Link]

-

Patel, D., et al. (2024, May 2). Fluticasone. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

-

Medical News Today. (n.d.). Fluticasone propionate: Definition, side effects, and dosage. Retrieved from Medical News Today. [Link]

-

Möllmann, H., et al. (2008). Transrepression and transactivation potencies of inhaled glucocorticoids. Pharmazie, 63(12), 893-897. [Link]

-

Stelmach, I., et al. (2006). [Effectiveness and safety of fluticasone propionate in therapy of children suffering from asthma. Part I. Mechanisms of actions and clinical effectiveness of treatment in children with asthma]. Polski Merkuriusz Lekarski, 20(117), 332-336. [Link]

-

Waltman, S. R., et al. (1975). In vitro determination of relative corticosteroid potency. The Journal of Clinical Endocrinology and Metabolism, 40(6), 1073-1077. [Link]

-

Canadian Agency for Drugs and Technologies in Health. (2018). Clinical Review Report: Fluticasone Propionate (Aermony Respiclick). Retrieved from NCBI. [Link]

-

Weidner, J., et al. (2019). In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. Journal of Translational Medicine, 17(1), 183. [Link]

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences of the United States of America, 101(1), 227-232. [Link]

-

Papi, A., et al. (2016). Randomized, double-blind trial evaluating the efficacy and safety of fluticasone propionate and fluticasone propionate/salmeterol delivered via multidose dry powder inhalers in patients with persistent asthma aged 12 years and older. Pulmonary Pharmacology & Therapeutics, 37, 1-10. [Link]

-

King, E. M., et al. (2013). Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PLoS One, 8(1), e53936. [Link]

-

Ogawa, N., et al. (1993). Relative potency of glucocorticoids assessed by in vitro anti-lymphocyte action: Studies in healthy subjects and patients with bronchial asthma. Allergology International, 42(1), 17-25. [Link]

-

Rohdewald, P., et al. (1999). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. Steroids, 64(10), 669-673. [Link]

-

Doering, J. A., et al. (2020). Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. Environmental Toxicology and Chemistry, 39(1), 199-210. [Link]

-

Newton, R., et al. (2000). Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. British Journal of Pharmacology, 130(6), 1330-1338. [Link]

-

Lin, K. T., et al. (2019). Development of highly potent glucocorticoids for steroid-resistant severe asthma. Proceedings of the National Academy of Sciences of the United States of America, 116(14), 6912-6917. [Link]

-

King, E. M., et al. (2013). Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PLoS One, 8(1), e53936. [Link]

-

Johnson, T. A., et al. (2008). The ligand binding domain controls glucocorticoid receptor dynamics independent of ligand release. Molecular and Cellular Biology, 28(15), 4783-4793. [Link]

-

van der Burg, B., et al. (2006). Ligand-selective targeting of the glucocorticoid receptor to nuclear subdomains is associated with decreased receptor mobility. Molecular Endocrinology, 20(5), 994-1007. [Link]

-

ResearchGate. (n.d.). Summary of Glucocorticoid Receptor Competitor Assay. Retrieved from ResearchGate. [Link]

Sources

- 1. Pharmacokinetics and systemic effects of inhaled fluticasone propionate in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. [Effectiveness and safety of fluticasone propionate in therapy of children suffering from asthma. Part I. Mechanisms of actions and clinical effectiveness of treatment in children with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemignition.com [chemignition.com]

- 7. Pharmacokinetics of fluticasone propionate inhaled via the Diskhaler and Diskus powder devices in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of pharmacokinetics and systemic effects of inhaled fluticasone propionate in patients with asthma and healthy volunteers: a randomised crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Fluticasone propionate--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pnas.org [pnas.org]

- 14. pnas.org [pnas.org]

- 15. clinicaltrials.eu [clinicaltrials.eu]

An In-Depth Technical Guide to Determining the Glucocorticoid Receptor Binding Affinity of Ticabesone Propionate

Abstract: This technical guide provides a comprehensive framework for characterizing the binding affinity of the synthetic glucocorticoid, ticabesone propionate, for the human glucocorticoid receptor (GR). While ticabesone propionate was developed by Hoffmann-La Roche, detailed public data on its GR binding affinity remains scarce as it is not a marketed drug[1]. This document, therefore, serves as a methodological "whitepaper" for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of ligand-receptor interactions and provides detailed, field-proven protocols for three gold-standard affinity determination assays: the Competitive Radioligand Binding Assay, the Cell-Based Reporter Gene Assay, and Surface Plasmon Resonance (SPR). By contextualizing these methods with ticabesone propionate as a case study, this guide offers the necessary tools to rigorously assess its potency and compare it to established corticosteroids.

Introduction: The Significance of Glucocorticoid Receptor Binding

Glucocorticoids are a cornerstone of anti-inflammatory therapy, exerting their effects primarily through binding to the intracellular glucocorticoid receptor (GR)[2]. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and other mediators[2][3]. The strength of this initial binding interaction, quantified as binding affinity, is a critical determinant of a drug's potency and duration of action.

Ticabesone propionate is a synthetic, fluorinated corticosteroid developed for its potential anti-inflammatory properties[1]. Like other corticosteroids such as fluticasone propionate, its therapeutic efficacy is fundamentally linked to its affinity for the GR[4]. A high binding affinity often correlates with greater potency, allowing for lower effective doses and potentially minimizing systemic side effects[5]. Therefore, the precise and accurate determination of GR binding affinity is an indispensable step in the preclinical characterization of compounds like ticabesone propionate.

This guide provides the scientific rationale and detailed protocols to empower researchers to conduct these critical assessments.

Theoretical Framework: Glucocorticoid Receptor Signaling & Binding Kinetics

The Glucocorticoid Receptor Signaling Pathway

The GR is a ligand-dependent transcription factor that resides predominantly in the cytoplasm in an inactive state, complexed with chaperone proteins like Hsp90[6].

-

Ligand Binding: A glucocorticoid, such as ticabesone propionate, diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of the GR.

-

Conformational Change & Translocation: This binding event induces a conformational change in the GR, causing the dissociation of chaperone proteins. The activated GR-ligand complex then translocates into the nucleus[2][6].

-

Gene Regulation: In the nucleus, the GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the activation (transactivation) or repression (transrepression) of target gene expression[2][7]. This modulation of gene expression is the basis of the steroid's anti-inflammatory effects[7].

Principles of Binding Affinity

Binding affinity describes the strength of the interaction between a ligand (drug) and its receptor. It is commonly reported by the equilibrium dissociation constant (Kd) [8].

-

Kd: The concentration of ligand at which 50% of the receptors are occupied at equilibrium.

-

High Affinity: A low Kd value indicates that only a small concentration of the ligand is needed to occupy half of the receptors, signifying a strong, tight binding interaction[8].

-

Low Affinity: A high Kd value signifies a weaker interaction, requiring more ligand to achieve the same level of receptor occupancy[8].

In competitive binding assays, the affinity is often expressed as the inhibitory constant (Ki) , which is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.

Methodologies for Determining GR Binding Affinity

Three robust methods are presented here, each offering unique advantages for characterizing the interaction between ticabesone propionate and the glucocorticoid receptor.

Method 1: Competitive Radioligand Binding Assay

This is the "gold standard" method for directly measuring the affinity of an unlabeled compound (ticabesone propionate) by assessing its ability to compete with a radiolabeled ligand for binding to the GR[9].

-

Why use a radioligand? The use of a high-affinity, radiolabeled GR agonist (e.g., [³H]-dexamethasone) provides a highly sensitive and quantifiable signal for receptor occupancy[10].

-

Why a competitive format? This format allows for the determination of the affinity (Ki) of an unlabeled test compound without needing to synthesize a labeled version of it[9][11].

-

Why use cell lysates? Using a source of recombinant human GR (e.g., from HEK293 cells) ensures a high concentration of the target receptor and removes the complexity of whole-cell responses[10].

-

Receptor Preparation:

-

Culture HEK293 cells engineered to overexpress the full-length human glucocorticoid receptor.

-

Harvest the cells and prepare a cytosolic lysate via sonication or dounce homogenization in a suitable assay buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Determine the protein concentration of the lysate using a standard method like the Bradford assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add receptor lysate, a fixed concentration of [³H]-dexamethasone (typically at or below its Kd, e.g., 5 nM), and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add receptor lysate, [³H]-dexamethasone, and a high concentration of unlabeled dexamethasone (e.g., 10 µM) to saturate all specific binding sites.

-

Competition Wells: Add receptor lysate, [³H]-dexamethasone, and serial dilutions of ticabesone propionate (e.g., from 0.1 nM to 10 µM).

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium[10].

-

Separation of Bound and Free Ligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through a glass fiber filter mat, which traps the larger receptor complexes while allowing free radioligand to pass through.

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

-

-

Detection:

-

Place the filter discs into scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of ticabesone propionate.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of ticabesone propionate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation:

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the GR.

-

-

Method 2: Cell-Based Reporter Gene Assay

This method measures the functional consequence of GR binding by quantifying the receptor's ability to activate gene transcription. It determines a compound's potency (EC₅₀) as an agonist[12][13].

-

Why a reporter gene? A reporter gene (e.g., luciferase) linked to a GR-responsive promoter provides a highly sensitive and easily quantifiable readout of receptor activation[13][14].

-

Why whole cells? This assay format accounts for cell permeability, metabolism, and the entire intracellular signaling cascade, providing a more physiologically relevant measure of a compound's functional potency[7].

-

Cell Culture and Plating:

-

Use a cell line (e.g., A549 or HEK293) stably transfected with a plasmid containing a luciferase reporter gene downstream of a promoter with multiple GREs[13].

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of ticabesone propionate and a reference agonist (e.g., dexamethasone) in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions. Include vehicle-only wells as a negative control.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.

-

Cell Lysis and Signal Detection:

-

Aspirate the medium and lyse the cells using a supplied lysis buffer.

-

Add a luciferase substrate reagent to the cell lysate. The luciferase enzyme produced by the cells will catalyze a reaction that produces light (luminescence).

-

Measure the luminescent signal using a plate reader (luminometer).

-

-

Data Analysis:

-

Normalize the luminescence readings to a control (e.g., vehicle-treated cells).

-

Plot the normalized response against the log concentration of ticabesone propionate.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

Method 3: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique that measures the kinetics of binding and dissociation, from which the Kd can be calculated[15][16].

-

Why SPR? SPR provides detailed kinetic information (association rate, kₐ; dissociation rate, kd) that is not available from endpoint assays. This helps to understand the full dynamic profile of the drug-receptor interaction[17][18].

-

Why label-free? It avoids potential artifacts from labels (like radioactivity or fluorophores) that might alter the binding characteristics of the ligand or receptor[8].

-

Receptor Immobilization:

-

Covalently immobilize purified, recombinant human GR onto the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry[15]. An alternative is to use an antibody-capture approach[15].

-

A reference flow cell should be prepared (e.g., by blocking the surface without adding GR) to subtract non-specific binding and bulk refractive index changes[19].

-

-

Analyte Injection:

-

Prepare a series of precise dilutions of ticabesone propionate in a suitable running buffer (e.g., HBS-EP+).

-

Inject the ticabesone propionate solutions sequentially over both the GR-immobilized surface and the reference surface at a constant flow rate.

-

-

Data Collection (Sensorgram):

-

The SPR instrument measures the change in refractive index at the sensor surface in real-time, which is proportional to the mass of ticabesone propionate binding to the immobilized GR. This is recorded as a sensorgram (response units vs. time).

-

Each injection cycle consists of:

-

Association Phase: Analyte flows over the surface and binds to the ligand.

-

Dissociation Phase: Running buffer flows over the surface, and the bound analyte dissociates.

-

Regeneration Step (if needed): A pulse of a specific solution (e.g., low pH glycine) is used to remove all remaining bound analyte, preparing the surface for the next cycle.

-

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

-

Simultaneously fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's software[16].

-

This fitting process yields the association rate constant (kₐ) and the dissociation rate constant (kd) .

-

The equilibrium dissociation constant (Kd) is then calculated as Kd = kd / kₐ .

-

Data Presentation and Comparative Analysis

To contextualize the binding affinity of ticabesone propionate, it is crucial to compare it against well-characterized glucocorticoids under identical experimental conditions.

Table 1: Representative Glucocorticoid Receptor Binding Affinities

| Compound | Relative Receptor Affinity (RRA)¹ | Kd (nM)² | EC₅₀ (nM)³ |

| Dexamethasone | 100 (Reference) | 5.0 - 9.4[20][21] | ~0.6[13] |

| Fluticasone Propionate | ~1800 | 0.5[5][22] | ~0.1 |

| Budesonide | ~935 | ~2.7 | ~0.4[13] |

| Ticabesone Propionate | To be determined | To be determined | To be determined |

¹Relative Receptor Affinity is often determined from competitive binding assays relative to dexamethasone. ²Kd (dissociation constant) values represent absolute affinity. Lower values indicate higher affinity[8]. ³EC₅₀ (half maximal effective concentration) values from functional reporter assays. Lower values indicate higher potency.

Conclusion

Determining the glucocorticoid receptor binding affinity is a foundational step in the pharmacological profiling of a novel steroid like ticabesone propionate. The methodologies outlined in this guide—competitive radioligand binding, cell-based reporter assays, and surface plasmon resonance—provide a multi-faceted approach to characterization. By employing these robust, self-validating protocols, researchers can obtain high-quality, reproducible data on the binding kinetics and functional potency of ticabesone propionate. This information is essential for establishing structure-activity relationships, predicting in vivo efficacy, and guiding further drug development efforts.

References

-

Szolcsányi, J., & Sándor, Z. (2012). Multisteroid receptor binding of fluticasone propionate. PubMed. Available at: [Link]

-

Rohdewald, P., et al. (1984). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. PubMed. Available at: [Link]

-

Rich, R. L., et al. (2001). Kinetic analysis of estrogen receptor/ligand interactions. PNAS. Available at: [Link]

-

FindLight. Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). Available at: [Link]

-

Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Semantic Scholar. Available at: [Link]

-

Raivio, T., et al. (2002). Transactivation assay for determination of glucocorticoid bioactivity in human serum. PubMed. Available at: [Link]

-

Féau, C., et al. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. PubMed. Available at: [Link]

-

Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2024). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Institutes of Health (NIH). Available at: [Link]

-

Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. (2023). Available at: [Link]

-

Indigo Biosciences. Human GR Reporter Assay Kit. Available at: [Link]

-

JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Available at: [Link]

-

Creative Bioarray. Radioligand Binding Assay. Available at: [Link]

-

Wikipedia. Ligand binding assay. Available at: [Link]

-

Grokipedia. Ticabesone. Available at: [Link]

-

Féau, C., et al. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Fluticasone Propionate?. (2024). Available at: [Link]

-

Innoprot. Glucocorticoid Receptor Translocation Assay. Available at: [Link]

-

Wikipedia. Scatchard equation. Available at: [Link]

-

Sadana, A., & Ram, A. B. (2005). A kinetic study of analyte-receptor binding and dissociation for surface plasmon resonance biosensors applications. IEEE Xplore. Available at: [Link]

-

De Moudt, S., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. Available at: [Link]

-

Johnson, M. (1998). Development of fluticasone propionate and comparison with other inhaled corticosteroids. PubMed. Available at: [Link]

-

Bylund, D. B. (1992). Analysis of Receptor–Ligand Interactions. PMC - NIH. Available at: [Link]

-

Ponec, M., et al. (1990). Glucocorticoids: binding affinity and lipophilicity. PubMed. Available at: [Link]

-

Walker, B. R., et al. (1993). Impaired cortisol binding to glucocorticoid receptors in hypertensive patients. PubMed. Available at: [Link]

-

Chemistry Stack Exchange. Understanding Scatchard Plots. (2020). Available at: [Link]

-

Gallastegui, E., et al. (2012). The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release. PMC - NIH. Available at: [Link]

-

LaLone, C. A., et al. (2021). Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure. Environmental Toxicology and Chemistry. Available at: [Link]

-

Zhang, Z., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Available at: [Link]

-

Smith, C. L., & Kreutner, W. (1998). In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. PubMed. Available at: [Link]

-

Suthers, M. B., et al. (1980). Comparison of glucocorticoid-receptor binding kinetics with predictions from a biomolecular model. ResearchGate. Available at: [Link]

-

Weiss, I. C., et al. (1992). High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain. PubMed. Available at: [Link]

-

Mahdavi, S. M., et al. (2016). Ligand-receptor binding kinetics in surface plasmon resonance cells: a Monte Carlo analysis. PubMed. Available at: [Link]

-

Rich, R. L., & Myszka, D. G. (2000). Surface plasmon resonance. University of Utah. Available at: [Link]

- Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Surface Plasmon Resonance. Royal Society of Chemistry.

-

Dr.Oracle. What is the mechanism of action (MOA) of Flonase (fluticasone propionate)?. (2025). Available at: [Link]

-

Holliday, S. M., et al. (1991). Fluticasone propionate--an update on preclinical and clinical experience. PubMed. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Fluticasone propionate--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Transactivation assay for determination of glucocorticoid bioactivity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. faculty.washington.edu [faculty.washington.edu]

- 17. A kinetic study of analyte-receptor binding and dissociation for surface plasmon resonance biosensors applications | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 18. Ligand-receptor binding kinetics in surface plasmon resonance cells: a Monte Carlo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. path.ox.ac.uk [path.ox.ac.uk]

- 20. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

Foreword: The Imperative of Pre-formulation Characterization

An In-Depth Technical Guide to the In Vitro Stability and Solubility of Ticabesone Propionate

In the landscape of drug development, particularly for potent molecules like synthetic corticosteroids, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which a successful formulation is built. Ticabesone propionate, a fluorinated corticosteroid thioester, presents a classic profile of high potency coupled with challenging biopharmaceutical properties, namely low aqueous solubility.[1][2] This guide is designed for the research and development scientist, offering a comprehensive framework for the systematic evaluation of its in vitro solubility and stability. We will move beyond rote protocols to dissect the underlying rationale for each experimental choice, ensuring that the data generated is not only accurate but also insightful, directly informing rational formulation design and predicting potential liabilities.

Physicochemical Profile of Ticabesone Propionate

Ticabesone propionate (CAS 73205-13-7) is structurally related to other well-known corticosteroids, such as Fluticasone Propionate, often appearing as a related compound or impurity in its synthesis.[3] Its structure, featuring a polycyclic steroid backbone, fluorine substitutions, and a propionate ester, dictates its physicochemical behavior.

An initial characterization is foundational. The table below summarizes its key identifiers. The lipophilic nature, suggested by its structure, immediately signals that aqueous solubility will be a primary hurdle for formulation development, a common trait among corticosteroids.[4]

| Property | Value | Source(s) |

| Chemical Name | S-methyl 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxy-androsta-1,4-diene-17β-carbothioate | [5] |

| CAS Number | 73205-13-7 | [2][6] |

| Molecular Formula | C₂₅H₃₂F₂O₅S | [2][6] |

| Molecular Weight | 482.58 g/mol | [2][6] |

| Predicted Solubility | Slightly soluble in Chloroform and DMSO.[3][7] Inferred to be practically insoluble in water, similar to Fluticasone Propionate.[8] | [3][7][8] |

| Predicted pKa | ~12.56 (Predicted) | [3] |

| Melting Point | 266 - 268°C | [3][7] |

A Rigorous Approach to Solubility Assessment

For poorly soluble compounds like Ticabesone propionate, a multi-faceted approach to solubility determination is essential to guide formulation strategy, from simple solutions to complex delivery systems like nanoemulsions or dry powder inhalers.[9][10] We must distinguish between kinetic and thermodynamic solubility, as this distinction has profound implications for the stability and bioavailability of the final dosage form.

Causality Behind the Method: Kinetic vs. Thermodynamic Solubility

-

Thermodynamic Solubility represents the true equilibrium saturation concentration of the most stable crystalline form of the API in a given solvent. It is the gold standard for assessing long-term formulation stability, as any supersaturated system will, over time, tend to precipitate to this concentration.

-

Kinetic Solubility is a measure of the concentration at which a compound, often dissolving from a high-energy amorphous solid (e.g., from a DMSO stock), precipitates out of an aqueous medium. This value is critical for early-stage discovery and high-throughput screening, as it provides an indication of the potential for supersaturation, a strategy often employed to enhance absorption.

The workflow below outlines the logical progression for a comprehensive solubility assessment.

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility Determination

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

-

Preparation: Add an excess amount of solid Ticabesone propionate (e.g., 2-5 mg) to a series of 1.5 mL glass vials. The excess must be sufficient to maintain a solid phase throughout the experiment.

-

Solvent Addition: Add 1 mL of each test solvent to the vials. A recommended starting panel includes:

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

Purified Water

-

Ethanol:Water (50:50 v/v)

-

Propylene Glycol

-

Dimethyl Sulfoxide (DMSO)

-

-

Equilibration: Seal the vials and place them on a rotating shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C). The system must be agitated vigorously enough to ensure thorough mixing.

-

Sampling Strategy (Self-Validation): Sample the suspensions at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the final two time points.

-

Sample Processing: At each time point, withdraw an aliquot and immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids. Discard the initial volume to saturate the filter.

-

Dilution & Analysis: Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method. Analyze using the validated method described in Section 4.0.

Expected Data Summary: Solubility Profile

The results should be compiled into a clear, comparative table.

| Solvent/Medium | Temperature (°C) | pH | Thermodynamic Solubility (µg/mL) |

| 0.1 N HCl | 25 | 1.2 | TBD |

| Acetate Buffer | 25 | 4.5 | TBD |

| Phosphate Buffer | 25 | 6.8 | TBD |

| Purified Water | 25 | ~7.0 | TBD |

| DMSO | 25 | N/A | TBD |

| Ethanol | 25 | N/A | TBD |

In Vitro Stability & Forced Degradation

Understanding the degradation pathways of Ticabesone propionate is paramount for selecting appropriate excipients, manufacturing processes, packaging, and establishing a shelf-life for the final product. Forced degradation studies, as mandated by ICH guideline Q1A, are the cornerstone of this effort.[11] They are designed to intentionally degrade the API under more severe conditions than those expected during storage to rapidly identify likely degradation products and validate the stability-indicating power of the analytical method.[12]

Theoretical Degradation Pathways

Based on the thioester and propionate ester functionalities present in Ticabesone propionate, and drawing parallels with similar corticosteroids like Clobetasol Propionate and Fluticasone Propionate, the following degradation pathways are plausible:[13][14][15]

-

Hydrolysis: The ester linkages (both the 17α-propionate and the 17β-carbothioate) are susceptible to hydrolysis under both acidic and, more rapidly, basic conditions. This would lead to the formation of the parent alcohol (Ticabesone) and propionic acid or its corresponding salt.

-